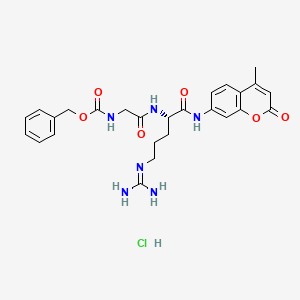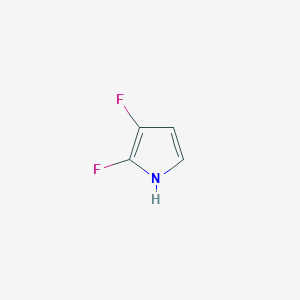
Difluoropyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Difluoropyrrole typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This method yields both 2-fluoropyrroles and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Difluoropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atoms under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrrole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrroles, while oxidation reactions can produce pyrrole-2,3-diones .
Scientific Research Applications
Difluoropyrrole has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyrroles are explored for their potential as antiviral, anti-inflammatory, and anticancer agents.
Agrochemicals: The compound is investigated for its use in developing new pesticides and herbicides.
Materials Science: Fluorinated pyrroles are used in the synthesis of advanced materials, including conductive polymers and fluorescent dyes.
Mechanism of Action
The mechanism of action of Difluoropyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
2-Fluoropyrrole: A mono-fluorinated pyrrole with similar properties but different reactivity.
3-Fluoropyrrole: Another mono-fluorinated pyrrole with distinct regioselectivity.
2,5-Difluoropyrrole: A difluorinated pyrrole with fluorine atoms at the 2 and 5 positions, offering different chemical behavior.
Uniqueness: Difluoropyrrole is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .
Properties
Molecular Formula |
C4H3F2N |
|---|---|
Molecular Weight |
103.07 g/mol |
IUPAC Name |
2,3-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-7-4(3)6/h1-2,7H |
InChI Key |
UXPRZZZNGFVXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



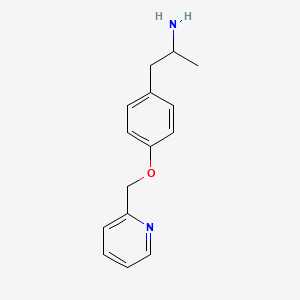
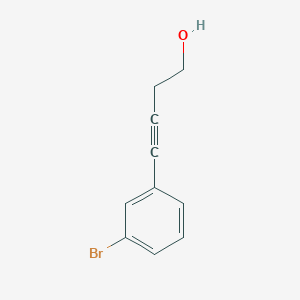




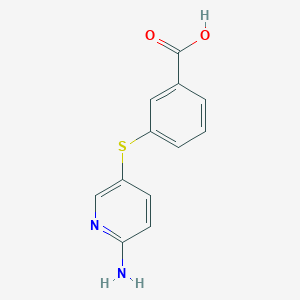
![6-[[(1-Propylimidazol-5-yl)methyl]sulfanyl]pyridine-3-amine](/img/structure/B8296635.png)
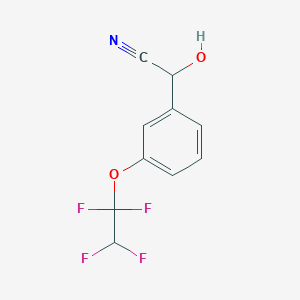
![ethyl 2-(6-nitro-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoate](/img/structure/B8296669.png)
![(2S,3S)-2-[(Benzyloxycarbonyl)(methyl)amino]-3-methylpentanal](/img/structure/B8296671.png)

